N-(4-methoxybutyl)-3-methylcyclohexan-1-amine
Description
N-(4-Methoxybutyl)-3-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with a methyl group at the 3-position and a 4-methoxybutyl chain attached to the nitrogen atom. Secondary amines like this are pivotal in pharmaceutical and agrochemical industries due to their reactivity and ability to act as intermediates in complex syntheses .
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
N-(4-methoxybutyl)-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-11-6-5-7-12(10-11)13-8-3-4-9-14-2/h11-13H,3-10H2,1-2H3 |
InChI Key |
BVSROSOGCRNSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NCCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybutyl)-3-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-1-butanol with acryloyl chloride in the presence of triethylamine and diethyl ether . This reaction forms an intermediate, which is then subjected to further reactions to introduce the cyclohexane ring and the amine group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybutyl)-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
N-(4-methoxybutyl)-3-methylcyclohexan-1-amine has the following chemical structure:
- Molecular Formula : C12H25NO
- CAS Number : 1250648-61-3
- Molecular Weight : 199.34 g/mol
The compound features a cyclohexane ring substituted with a methyl group and a butyl chain, which includes a methoxy group. This unique structure contributes to its biological activity.
Neuropharmacological Applications
This compound has shown promise in neuropharmacology, particularly as a potential treatment for neurological disorders. Its structural similarity to known neurotransmitter modulators suggests it may influence neurotransmitter systems, particularly those involving acetylcholine and serotonin.
- Mechanism of Action : Studies suggest that compounds with similar structures may act as inhibitors of the presynaptic choline transporter, which is crucial for acetylcholine synthesis. This inhibition could enhance cholinergic signaling, beneficial in conditions like Alzheimer’s disease .
Antitumor Activity
Recent investigations into compounds with similar structural motifs have indicated potential antitumor properties. This compound may share these properties due to its ability to interact with cellular pathways involved in cell proliferation and apoptosis.
- Case Study : A study exploring sulfonamide derivatives demonstrated that compounds with similar functionalities exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further investigated for its antitumor effects .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to chronic diseases such as diabetes and neurodegeneration.
- Research Findings : Compounds structurally related to this compound have been shown to inhibit enzymes like acetylcholinesterase, which plays a role in neurodegenerative diseases . This inhibition could provide therapeutic avenues for conditions like Alzheimer's disease.
Potential Applications in Drug Development
The unique properties of this compound position it as a candidate for further drug development. Its ability to modulate neurotransmitter systems and inhibit key enzymes can be harnessed for creating novel therapeutic agents.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-methoxybutyl)-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclohexane Ring
4-Ethyl-N-(4-methoxybutyl)cyclohexan-1-amine
- Structural Difference : Ethyl group at the 4-position of the cyclohexane ring instead of a methyl group.
- This could influence metabolic stability or receptor interactions .
N-(4-Methoxybutyl)-4-methylcyclohexan-1-amine
- Structural Difference : Methyl group at the 4-position rather than the 3-position.
- Impact : Positional isomerism may affect conformational flexibility and intermolecular interactions. For example, 4-substituted cyclohexanes often exhibit different solubility profiles due to axial/equatorial preferences .
Variations in the Aromatic Substituent
N-[(4-Methoxyphenyl)methyl]-3-methylcyclohexan-1-amine
- Structural Difference : A 4-methoxybenzyl group replaces the 4-methoxybutyl chain.
- The methoxy group improves solubility but adds steric hindrance .
N-[(2-Fluorophenyl)methyl]-3-methylcyclohexan-1-amine
- Structural Difference : A 2-fluorobenzyl group is present.
- However, the ortho-fluorine could introduce steric clashes in certain binding pockets .
Heterocyclic and Sulfur-Containing Analogs
N-(4-Methoxybutyl)thian-3-amine
- Structural Difference : Cyclohexane replaced with a thiane (sulfur-containing six-membered ring).
- Thiane rings are less conformationally flexible than cyclohexane, which might restrict binding to rigid biological targets .
4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine
- Structural Difference : A triazole ring is appended to the cyclohexane.
- Impact: Triazoles are known for metabolic stability and hydrogen-bonding capacity, which could enhance bioavailability and target engagement compared to non-heterocyclic amines .
Physicochemical Properties
- Lipophilicity : The 4-methoxybutyl chain likely enhances solubility relative to purely alkyl chains, balancing the hydrophobic cyclohexane core. Ethyl or aromatic substituents may increase logP values .
- Stereochemistry : highlights that stereoisomers of 3-methylcyclohexan-1-amine derivatives exhibit varying diastereomeric ratios (86:14 to >99:1), suggesting that the target compound’s stereochemistry (if present) could significantly influence its reactivity and biological activity .
Comparative Data Table
Biological Activity
N-(4-methoxybutyl)-3-methylcyclohexan-1-amine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a cyclohexane ring with a methyl group and a methoxybutyl amine side chain. Its molecular formula is , and it possesses distinct stereochemical configurations that may influence its biological interactions. The presence of the methoxy group enhances solubility, which can impact bioavailability and receptor binding affinities.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving amine receptors. As an amine compound, it can undergo typical reactions associated with amines, including:
- Receptor Binding : The compound's structural features may enable it to bind selectively to certain receptors, influencing neurotransmission and other cellular processes.
- Enzyme Interaction : Potential interactions with enzymes involved in metabolic pathways could elucidate its therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-butyl-4-methylcyclohexan-1-amine | Similar cyclohexane structure; butyl group | Lacks methoxy group; potentially alters solubility |
| N-(3-methoxypropyl)-2-methylcyclohexan-1-amine | Propyl group instead of butyl; methoxy substitution | Different substitution pattern may influence activity |
| N-(4-hydroxybutyl)-2-methylcyclohexan-1-amine | Hydroxy group replaces methoxy | Hydroxy group may enhance hydrogen bonding capabilities |
Biological Activity Studies
Recent studies have highlighted the potential antiproliferative effects of compounds related to this compound. For instance, research on similar structures has demonstrated significant activity against cancer cell lines, suggesting that modifications in the side chains can lead to enhanced biological efficacy.
Case Study: Antiproliferative Activity
In a comparative study involving various substituted cyclohexane derivatives, compounds with similar structural characteristics exhibited varying degrees of antiproliferative activity against melanoma and prostate cancer cells. The modifications in side chains were found to significantly influence their effectiveness:
- Efficacy Range : Compounds were observed to improve from micromolar (µM) to low nanomolar (nM) ranges in terms of antiproliferative activity.
- Mechanism Insights : Preliminary investigations indicated that these compounds might exert their anticancer effects through inhibition of tubulin polymerization, a critical process in cell division.
Future Research Directions
Further research is essential to fully elucidate the biological activities associated with this compound. Key areas for exploration include:
- In vitro and In vivo Studies : Comprehensive studies to assess the compound's pharmacokinetics, toxicity profiles, and therapeutic windows.
- Mechanistic Studies : Detailed investigations into the specific pathways influenced by this compound could reveal novel therapeutic targets.
- Structural Modifications : Exploring variations in the chemical structure could lead to derivatives with improved efficacy and reduced side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
